1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate
Overview
Description
1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is an organic compound with the molecular formula C24H20O3 and a molecular weight of 356.42 g/mol . This compound is characterized by the presence of two naphthalene rings, one of which is methoxylated, connected through a propanoate ester linkage. It is a white to yellow solid at room temperature and is primarily used in research settings .
Preparation Methods
The synthesis of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate typically involves the esterification of 2-(6-methoxy-2-naphthyl)propanoic acid with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired ester product.
Chemical Reactions Analysis
1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The ester linkage can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and cell proliferation. The methoxy and ester groups may play a role in modulating its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate can be compared with other similar compounds, such as:
2-(6-Methoxy-2-naphthyl)propanoic acid: This compound lacks the ester linkage and is primarily used as an anti-inflammatory agent.
1-Naphthyl 2-(2-naphthyl)propanoate: Similar in structure but without the methoxy group, affecting its chemical reactivity and biological activity.
2-(6-Hydroxy-2-naphthyl)propanoic acid: The hydroxyl group replaces the methoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
naphthalen-1-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-16(18-10-11-20-15-21(26-2)13-12-19(20)14-18)24(25)27-23-9-5-7-17-6-3-4-8-22(17)23/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGOHKVRDWVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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